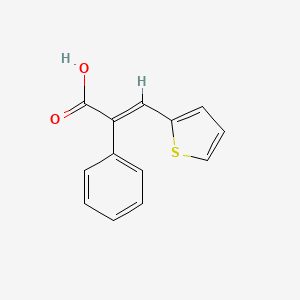

2-Phenyl-3-(2-thienyl)acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenyl-3-(2-thienyl)acrylic acid is an organic compound with the molecular formula C13H10O2S and a molecular weight of 230.28 g/mol It is characterized by the presence of a phenyl group and a thienyl group attached to an acrylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(2-thienyl)acrylic acid typically involves the condensation of benzaldehyde with thiophene-2-carboxaldehyde in the presence of a base, followed by oxidation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-Phenyl-3-(2-thienyl)acrylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Substitution: The phenyl and thienyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can lead to various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Insulin Absorption Enhancement : Research indicates that 2-Phenyl-3-(2-thienyl)acrylic acid derivatives can improve intestinal absorption of insulin in animal models, suggesting potential applications in diabetes management .

Glycogen Synthase Kinase-3β Inhibition : The compound has been utilized in synthesizing novel benzothiazepinones, which serve as inhibitors of glycogen synthase kinase-3β, a target for treating neurodegenerative diseases such as Alzheimer's .

Synthesis of Pharmaceutical Compounds

The compound is involved in the synthesis of various pharmaceutical agents, including:

- Anti-HIV Agents : It has been used in the development of HEPT analogs, which are known for their antiviral properties .

- Monoamine Oxidase B Inhibitors : Synthesis of benzimidazole and caffeine analogs as inhibitors of monoamine oxidase B has also been reported .

Analytical Chemistry

This compound is being explored as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Its effectiveness in analyzing complex mixtures, including lipids and proteins, has been demonstrated through high signal-to-noise ratios compared to traditional matrices .

Case Study 1: Insulin Absorption Studies

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on insulin absorption in mice. The findings indicated a significant increase in insulin bioavailability when administered with this compound, highlighting its potential as an adjuvant therapy for diabetes .

Case Study 2: Synthesis of Glycogen Synthase Kinase Inhibitors

Another research project focused on synthesizing new compounds derived from this compound aimed at inhibiting glycogen synthase kinase-3β. The study successfully identified several candidates that demonstrated promising inhibitory activity, paving the way for further development into therapeutic agents for neurodegenerative conditions .

Mecanismo De Acción

The mechanism of action of 2-Phenyl-3-(2-thienyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the context of drug development, the compound may enhance drug absorption by modifying the permeability of biological membranes .

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Thienyl)acrylic acid: This compound is structurally similar but lacks the phenyl group, which may result in different chemical and biological properties.

3-(4-Methoxy-1-naphthyl)acrylic acid: Another related compound with a naphthyl group instead of a thienyl group, leading to variations in reactivity and applications.

3-(4-Methyl benzoyl)acrylic acid:

Uniqueness

2-Phenyl-3-(2-thienyl)acrylic acid is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research.

Actividad Biológica

2-Phenyl-3-(2-thienyl)acrylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a phenyl group and a thienyl group attached to an acrylic acid backbone. This structural configuration contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis through the activation of caspases, which are crucial for programmed cell death.

Key Findings:

- Cell Lines Tested: MCF-7 (breast cancer), HT-29 (colon cancer).

- Mechanism: Induction of apoptosis via caspase activation.

- IC50 Values: Varying concentrations showed effective inhibition with IC50 values ranging from 10 µM to 25 µM depending on the cell line tested.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect suggests a potential role in managing inflammatory diseases.

Research Insights:

- Cytokine Inhibition: Significant reduction in TNF-alpha and IL-6 levels.

- In Vitro Model: Macrophage cell lines treated with lipopolysaccharide (LPS) to simulate inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways: It affects key signaling pathways, including NF-kB and MAPK pathways, which are critical in inflammation and cancer.

- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cancer cells, leading to cell death.

Case Studies

Propiedades

IUPAC Name |

(E)-2-phenyl-3-thiophen-2-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTATITWHQRQBK-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.